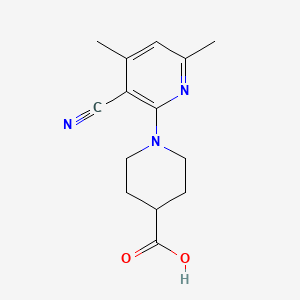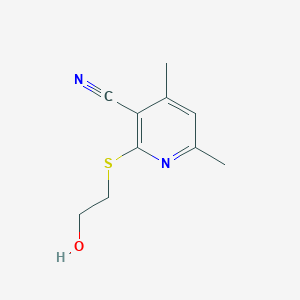
1-(3'-Cyano-4',6'-dimethylpyridin-2'-yl)-iso-nipecotic acid
Vue d'ensemble
Description
1-(3'-Cyano-4',6'-dimethylpyridin-2'-yl)-iso-nipecotic acid is a chemical compound commonly referred to as PD-123,319. It is a selective antagonist of the neurokinin-1 receptor (NK1R), which is a member of the tachykinin family of G protein-coupled receptors. PD-123,319 has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
Target of Action
Related compounds such as 3-cyano-2-pyridones and [1,3]oxazolo[3,2-a]pyridines have been shown to exhibit various biological activities, suggesting they interact with multiple targets .
Mode of Action
The synthesis of related compounds involves a sequence of condensation, alkylation, and halocyclization reactions . The chemoselectivity of these reactions can be influenced by the presence of basic catalysts .
Biochemical Pathways
Related compounds such as 3-cyano-2-pyridones and [1,3]oxazolo[3,2-a]pyridines have been shown to exhibit antitumor, vasodilator, anti-inflammatory, and antimicrobial activities, suggesting they interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of related compounds in physiological, including intracellular, media is an important characteristic of biologically active compounds .
Result of Action
Related compounds such as 3-cyano-2-pyridones and [1,3]oxazolo[3,2-a]pyridines have been shown to exhibit various biological activities, suggesting they have multiple effects at the molecular and cellular level .
Action Environment
The reaction conditions, such as the presence of basic catalysts, can influence the chemoselectivity of the reactions involved in the synthesis of related compounds .
Avantages Et Limitations Des Expériences En Laboratoire
PD-123,319 has several advantages for use in laboratory experiments. It is a highly selective antagonist of the 1-(3'-Cyano-4',6'-dimethylpyridin-2'-yl)-iso-nipecotic acid, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. However, the use of PD-123,319 in laboratory experiments is limited by its solubility and stability, which can affect its bioavailability and reproducibility.
Orientations Futures
There are several future directions for the research and development of PD-123,319. One potential application is in the treatment of anxiety and depression, where PD-123,319 may offer a novel therapeutic approach. In addition, PD-123,319 may have potential applications in the treatment of pain and inflammation, as well as in the modulation of the HPA axis. Further research is needed to fully understand the potential therapeutic applications of PD-123,319 and to optimize its pharmacological properties.
Applications De Recherche Scientifique
PD-123,319 has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and pain. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been investigated for its potential to reduce pain and inflammation.
Analyse Biochimique
Biochemical Properties
1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain pyridone derivatives, which exhibit biological activities such as antitumor, vasodilator, anti-inflammatory, and antimicrobial properties . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.
Cellular Effects
1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridone derivatives, which share structural similarities with 1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid, have been reported to exhibit antitumor activity by affecting cell proliferation and apoptosis . Additionally, these compounds can impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate certain signaling pathways by interacting with receptors or other signaling molecules, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that similar compounds, such as pyridone derivatives, can undergo degradation under certain conditions, affecting their long-term efficacy and cellular function . Therefore, it is crucial to monitor the stability of 1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid in experimental settings to ensure consistent results.
Dosage Effects in Animal Models
The effects of 1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, it could potentially cause toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes . Therefore, it is essential to determine the optimal dosage range for achieving desired effects while minimizing toxicity.
Metabolic Pathways
1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, similar compounds have been shown to affect the activity of metabolic enzymes, leading to changes in the levels of specific metabolites
Transport and Distribution
The transport and distribution of 1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid within cells and tissues are crucial for its activity and function. It may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and biological effects.
Subcellular Localization
The subcellular localization of 1-(3’-Cyano-4’,6’-dimethylpyridin-2’-yl)-iso-nipecotic acid can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-10(2)16-13(12(9)8-15)17-5-3-11(4-6-17)14(18)19/h7,11H,3-6H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWJTZASPCJLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)N2CCC(CC2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1386238.png)


![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidin-4-amine](/img/structure/B1386242.png)
![2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine](/img/structure/B1386243.png)
![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline](/img/structure/B1386244.png)

![N-(2-Hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1386246.png)




![2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol](/img/structure/B1386252.png)
![4-[3,4-Dihydro-1(2H)-quinolinyl]-2-methylaniline](/img/structure/B1386257.png)